N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and benzothiazole. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,1-c][1,4]benzodiazepine core, followed by the introduction of the benzothiazole moiety. Key steps include cyclization, condensation, and amide formation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(3-pyridyl)-1H-pyrazole-5-carboxamide
- N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2,4-dimethoxyphenyl-2-pyrazinecarboxamide
Uniqueness
The uniqueness of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolo[2,1-c][1,4]benzodiazepine and benzothiazole moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-2-methyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-11-22-16-6-4-12(9-18(16)29-11)19(26)23-13-5-7-15-14(10-13)21(28)25-8-2-3-17(25)20(27)24-15/h4-7,9-10,17H,2-3,8H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
WAZHPSUMCBYSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O |
Origin of Product |
United States |
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